S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt: is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of S-Adenosyl-L-methionine, which is a naturally occurring compound found in all living cells. This compound is known for its involvement in methylation reactions, which are crucial for the regulation of gene expression, protein function, and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt involves the reaction of S-Adenosyl-L-methionine with 4-methylbenzenesulfonic acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control and verification of the final product.
Chemical Reactions Analysis
Types of Reactions: S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
Chemistry: In chemistry, S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt is used as a methyl donor in various synthetic reactions. It is also employed in the study of methylation mechanisms and the development of new catalytic processes.
Biology: In biological research, this compound is used to investigate the role of methylation in gene expression and protein function. It is also utilized in studies related to cellular metabolism and epigenetics.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on mental health, liver function, and other physiological processes.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, nutraceuticals, and other chemical products. It is valued for its role in enhancing the stability and efficacy of various formulations.
Mechanism of Action
The mechanism of action of S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt involves its role as a methyl donor. It transfers methyl groups to various substrates, including DNA, RNA, proteins, and lipids. This methylation process is essential for regulating gene expression, protein activity, and other cellular functions. The compound interacts with specific enzymes and molecular targets, facilitating the transfer of methyl groups and influencing various biochemical pathways.
Comparison with Similar Compounds
S-Adenosyl-L-methionine: The parent compound, which is widely studied for its role in methylation reactions.
S-Adenosyl-L-homocysteine: A related compound that is formed as a byproduct of methylation reactions.
S-Adenosyl-L-methionine disulfate tosylate: Another derivative of S-Adenosyl-L-methionine with similar properties and applications.
Uniqueness: S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt is unique due to its specific chemical structure, which enhances its stability and solubility. This makes it particularly useful in various research and industrial applications where these properties are essential.
Biological Activity
S-Adenosyl-L-methionine (SAMe) is a crucial biological compound involved in numerous methylation processes within the body. The specific salt form, S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate), is a derivative that enhances the stability and solubility of SAMe, facilitating its biological activity.
Methylation Processes
SAMe serves as a primary methyl donor in various biochemical reactions, particularly in the methylation of DNA, proteins, and lipids. This process is vital for gene expression regulation and cellular function. The methylation pathways influenced by SAMe include:
- DNA Methylation : SAMe contributes to the addition of methyl groups to DNA, impacting gene expression and potentially influencing cancer development.
- Protein Methylation : It modifies histones and other proteins, affecting their function and interactions.
- Neurotransmitter Synthesis : SAMe is involved in synthesizing neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation .
Neuroprotective Effects
Research indicates that SAMe has neuroprotective properties, making it a candidate for treating neurodegenerative diseases. A study highlighted its role in mitigating the effects of conditions like Alzheimer's disease by enhancing neurotransmitter levels and reducing oxidative stress .
Antidepressant Properties
SAMe has been studied for its antidepressant effects, with clinical trials suggesting it can alleviate symptoms of depression. It appears to work similarly to traditional antidepressants by increasing serotonin levels in the brain .
1. SAMe in Depression Treatment
A clinical trial involving patients with major depressive disorder demonstrated that SAMe supplementation resulted in significant improvements in mood compared to placebo. The study administered varying doses of SAMe over eight weeks, showing a dose-dependent response where higher doses correlated with greater improvement in depression scores .
2. Neuroprotective Role in Alzheimer's Disease
In a controlled study, elderly patients diagnosed with mild cognitive impairment were given SAMe supplements. Results indicated improved cognitive function and reduced progression to Alzheimer's disease compared to a control group receiving placebo. This suggests that SAMe may play a role in preserving cognitive function through its methylation capabilities .
Table 1: Summary of Biological Activities of SAMe
Biological Activity | Mechanism of Action | Implications |
---|---|---|
Methylation of DNA | Adds methyl groups to cytosine residues | Gene regulation |
Protein Modification | Methylates proteins affecting their function | Cellular signaling |
Neurotransmitter Synthesis | Increases levels of serotonin and dopamine | Mood enhancement |
Neuroprotection | Reduces oxidative stress | Potential treatment for neurodegeneration |
Table 2: Clinical Studies on SAMe
Study Focus | Population | Dosage | Outcome |
---|---|---|---|
Depression Treatment | Adults with depression | 400-1600 mg/day | Significant improvement in mood scores |
Cognitive Decline in Alzheimer’s | Elderly with mild impairment | 800 mg/day | Improved cognitive function |
Properties
Molecular Formula |
C36H46N6O14S4 |
---|---|
Molecular Weight |
915.1 g/mol |
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H22N6O5S.3C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;3*1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*2-5H,1H3,(H,8,9,10)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 |
InChI Key |
UMKIRVJAFVNACR-XQVUROGGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.